molecular formula C8H15N3OS B4705536 2-acetyl-N-cyclopentylhydrazinecarbothioamide

2-acetyl-N-cyclopentylhydrazinecarbothioamide

Cat. No. B4705536
M. Wt: 201.29 g/mol
InChI Key: JQYPNWFDHLPVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-N-cyclopentylhydrazinecarbothioamide (ACPHCT) is a chemical compound that belongs to the class of hydrazine derivatives. It has been extensively studied for its potential applications in various fields including pharmaceuticals, agrochemicals, and materials science. ACPHCT has been shown to possess a wide range of biological and physiological properties, making it a promising candidate for drug development and other applications.

Mechanism of Action

The exact mechanism of action of 2-acetyl-N-cyclopentylhydrazinecarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body, which are involved in the synthesis of prostaglandins and other inflammatory mediators. This compound has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biological and physiological effects. In animal studies, this compound has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to possess herbicidal and insecticidal properties. In vitro studies have demonstrated that this compound possesses antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-acetyl-N-cyclopentylhydrazinecarbothioamide is its wide range of biological and physiological effects. This makes it a promising candidate for drug development and other applications. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems. Additionally, this compound is a relatively complex molecule, which may make it difficult to synthesize and study in large quantities.

Future Directions

There are several future directions for research on 2-acetyl-N-cyclopentylhydrazinecarbothioamide. One area of interest is the development of new drugs based on this compound. Researchers are currently exploring the potential of this compound derivatives as anticonvulsants, anti-inflammatory agents, and neuroprotective agents. Another area of interest is the synthesis of new materials based on this compound. Researchers are currently exploring the potential of this compound in the synthesis of new polymers and nanoparticles. Finally, researchers are also interested in further exploring the antioxidant properties of this compound, which may have implications for the treatment of various diseases.

Scientific Research Applications

2-acetyl-N-cyclopentylhydrazinecarbothioamide has been studied for its potential applications in various fields including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In the agrochemical industry, this compound has been shown to possess herbicidal and insecticidal properties. It has also been studied for its potential use in the synthesis of new materials such as polymers and nanoparticles.

properties

IUPAC Name

1-acetamido-3-cyclopentylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3OS/c1-6(12)10-11-8(13)9-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,10,12)(H2,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYPNWFDHLPVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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